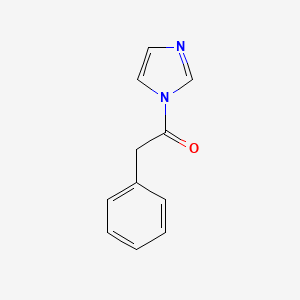![molecular formula C8H9N3S B12829580 S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine CAS No. 41066-73-3](/img/structure/B12829580.png)
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine: is a compound that features a benzimidazole ring, which is a significant structural motif in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine typically involves the reaction of benzimidazole derivatives with thiohydroxylamine. One common method includes the use of aromatic aldehydes and o-phenylenediamine in the presence of sulfur and N,N-dimethylformamide (DMF) to form the benzimidazole core . The thiohydroxylamine group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine can undergo various chemical reactions, including:
Oxidation: The thiohydroxylamine group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiohydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s benzimidazole core is known for its biological activity. . The thiohydroxylamine group may enhance these activities by interacting with biological targets in unique ways.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
作用机制
The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The thiohydroxylamine group can form covalent bonds with biological molecules, leading to the inhibition of key pathways involved in cell growth and proliferation . This dual mechanism makes the compound a promising candidate for drug development.
相似化合物的比较
Benzimidazole: A core structure with similar biological activities but lacks the thiohydroxylamine group.
Thiohydroxylamine derivatives: Compounds with similar reactivity but different core structures.
Uniqueness: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is unique due to the combination of the benzimidazole core and the thiohydroxylamine group. This combination enhances its reactivity and potential biological activities, making it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
41066-73-3 |
|---|---|
分子式 |
C8H9N3S |
分子量 |
179.24 g/mol |
IUPAC 名称 |
S-(1H-benzimidazol-2-ylmethyl)thiohydroxylamine |
InChI |
InChI=1S/C8H9N3S/c9-12-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) |
InChI 键 |
HXBNOXUTJOPPII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CSN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


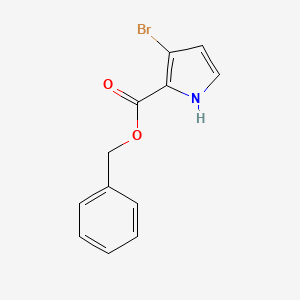
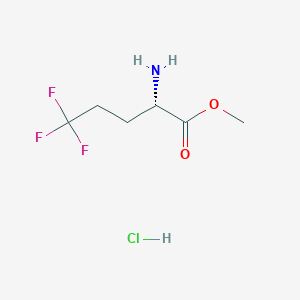




![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
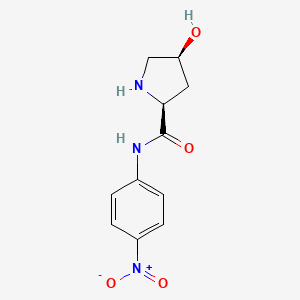
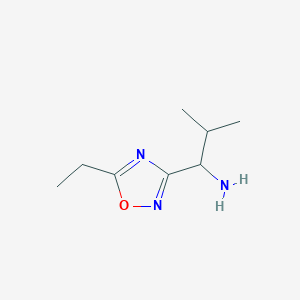
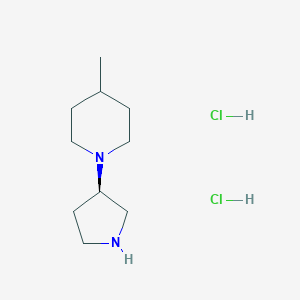
![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
